molecular formula C7H4ClNO5 B8460486 3-Chloro-4-hydroxy-5-nitrobenzoic acid

3-Chloro-4-hydroxy-5-nitrobenzoic acid

Cat. No. B8460486
M. Wt: 217.56 g/mol
InChI Key: KMXTZQFQBIYJHV-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

Sulphuric acid (83%, 20 ml) was cooled in an ice-bath, and 3-chloro-4-hydroxybenzoic acid (4 g, 22 mM) stirred in. After 10 minutes, nitric acid (70%, 1.43 ml, 22 mM) was run in, and the mixture stirred at 0° for 2 hours. After pouring onto ice, the solid was filtered, and recrystallised from aqueous ethanol to give title compound as yellow crystals (2.1 g, 44%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 0° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After pouring onto ice
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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